molecular formula C16H9F3N4O2 B2862429 N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide CAS No. 2034583-29-2

N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide

Cat. No. B2862429
CAS RN: 2034583-29-2
M. Wt: 346.269
InChI Key: OLAHRPQDGLELNH-UHFFFAOYSA-N
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Description

“N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide” is a synthetic, nonsteroidal, and highly selective antagonist of ERβ that is used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide” include a molar mass of 423.318 g·mol−1 . The compound’s SMILES notation is C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C4=CC=C(C=C4)O)C(F)(F)F)C(F)(F)F .

Scientific Research Applications

Fluorescent Probes for Biological Imaging

This compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which have been identified as strategic compounds for optical applications. They exhibit tunable photophysical properties, making them suitable for use as fluorescent probes in biological imaging. Their solid-state emission intensities can be designed by proper structural selection, which is crucial for studying the dynamics of intracellular processes .

Mechanism of Action

“N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide” is a highly selective antagonist of ERβ . It is used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .

Future Directions

The pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have shown potential as anticancer agents and enzymatic inhibitors . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N4O2/c17-16(18,19)13-6-14-20-7-10(8-23(14)22-13)21-15(24)12-5-9-3-1-2-4-11(9)25-12/h1-8H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAHRPQDGLELNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide

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